6~{h}-Benzo[c][1,2]benzothiazine 5,5-Dioxide
Description
6H-Benzo[c][1,2]benzothiazine 5,5-dioxide (CAS: 1864-33-1) is a fused heterocyclic compound with the molecular formula C₁₂H₉NO₂S and a molecular weight of 231.27 g/mol . Its structure comprises two benzene rings fused to a 1,2-benzothiazine core, where the sulfur atom is oxidized to a sulfone group (5,5-dioxide) . This compound belongs to the benzothiazine family, a class of nitrogen-sulfur heterocycles known for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties .
Properties
IUPAC Name |
6H-benzo[c][1,2]benzothiazine 5,5-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2S/c14-16(15)12-8-4-2-6-10(12)9-5-1-3-7-11(9)13-16/h1-8,13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNJMXAYTVQMJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3S(=O)(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It has been suggested that this compound may have potential applications as an organic electroluminescent material
Pharmacokinetics
The compound has a melting point of 195 - 197°C and a predicted boiling point of 459.1±28.0 °C. It is slightly soluble in DMSO and methanol. These properties may influence its bioavailability, but more detailed pharmacokinetic studies are needed to fully understand its behavior in the body.
Result of Action
It is suggested that the compound may have potential applications in organic light-emitting diodes (OLEDs), indicating that it may have effects at the molecular level that result in light emission.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 6H-Dibenzo[c,e][1,2]thiazine 5,5-dioxide is not well-studied. Factors such as temperature, pH, and the presence of other compounds could potentially influence its action. For instance, its stability at -20°C suggests that lower temperatures may be beneficial for its storage.
Biological Activity
6H-Benzo[c][1,2]benzothiazine 5,5-dioxide is a compound belonging to the benzothiazine class, known for its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by various studies and data.
Chemical Structure and Properties
The molecular structure of 6H-Benzo[c][1,2]benzothiazine 5,5-dioxide includes a fused benzothiazine ring system with a sulfone group. Its unique structural features contribute to its biological activity. The compound is typically characterized by:
- Molecular Formula : C12H9N2O2S
- Appearance : White crystalline solid
- Solubility : Soluble in organic solvents (e.g., ether, benzene) but insoluble in water.
Antimicrobial Activity
Research indicates that derivatives of benzothiazines exhibit varying degrees of antimicrobial activity. Studies have shown that compounds similar to 6H-Benzo[c][1,2]benzothiazine 5,5-dioxide can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values range from 25 to 600 µg/mL, indicating potential but variable effectiveness against microbial pathogens .
| Compound | MIC (µg/mL) | Activity Description |
|---|---|---|
| 6H-Benzo[c][1,2]benzothiazine 5,5-dioxide | 50-200 | Moderate antibacterial activity |
| Benzothiazine derivative A | 25 | Strong antibacterial activity |
| Benzothiazine derivative B | 600 | Weak antibacterial activity |
Anti-inflammatory Activity
The compound has shown promise in anti-inflammatory applications. Related studies suggest that benzothiazines can inhibit cyclooxygenase (COX) enzymes involved in inflammatory pathways. This inhibition is crucial for developing new anti-inflammatory drugs .
In vitro studies demonstrated that the compound could reduce the release of pro-inflammatory cytokines such as IL-6 and TNF-α, which are pivotal in mediating inflammatory responses .
Anticancer Activity
The anticancer potential of 6H-Benzo[c][1,2]benzothiazine 5,5-dioxide has been explored through various mechanisms:
- Cytotoxicity : It has been reported to exhibit cytotoxic effects against several cancer cell lines. For instance, studies indicated that certain derivatives showed significant cytotoxicity against solid tumor cell lines with IC50 values below 20 µM .
- Mechanism of Action : Molecular docking studies have suggested that the compound may bind effectively to DNA topoisomerase II and inhibit its activity, which is critical for cancer cell proliferation .
Case Study 1: Antimicrobial Effects
A study evaluated the antimicrobial efficacy of benzothiazine derivatives against Pseudomonas aeruginosa and Salmonella typhimurium. The results indicated that specific derivatives exhibited significant antibacterial properties with MIC values between 50 and 100 µg/mL .
Case Study 2: Anticancer Properties
In another study focusing on the anticancer properties of benzothiazines, researchers found that compounds similar to 6H-Benzo[c][1,2]benzothiazine 5,5-dioxide significantly reduced cell viability in MCF-7 breast cancer cells after treatment with concentrations ranging from 10 to 50 µM. The study highlighted the compound's potential as a lead candidate for further drug development aimed at treating breast cancer .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has demonstrated that derivatives of 6H-Benzo[c][1,2]benzothiazine 5,5-Dioxide exhibit promising antimicrobial properties. A study evaluated a series of benzothiazine derivatives against Gram-positive and Gram-negative bacteria. Compounds showed varying degrees of activity, particularly against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 25 to 600 µg/mL . Structure-activity relationship (SAR) studies indicated that substitutions on the benzene ring significantly influenced antimicrobial efficacy.
2. Synthesis of Therapeutic Agents
6H-Benzo[c][1,2]benzothiazine 5,5-Dioxide serves as a crucial intermediate in the synthesis of various therapeutic agents. For instance, it is utilized in the preparation of oxazinobenzothiazine derivatives, which are known for their anti-inflammatory and analgesic properties. Doxicam, a well-known anti-inflammatory drug, is synthesized from intermediates derived from this compound . The synthetic pathways often involve reactions with various alkyl and aryl radicals to produce pharmacologically active compounds.
Case Studies
Case Study 1: Antimicrobial Derivatives
In a systematic investigation of antimicrobial activities, researchers synthesized a library of 45 benzothiazine derivatives. These compounds were tested against both Gram-positive and Gram-negative bacteria using broth microdilution techniques. The results indicated that certain derivatives exhibited significant activity against Staphylococcus aureus while showing no effect on Gram-negative strains like Proteus vulgaris . This highlights the potential for developing targeted antimicrobial therapies based on structural modifications of the benzothiazine framework.
Case Study 2: Synthesis of Doxicam
A patent describes the synthesis of Doxicam using intermediates derived from 6H-Benzo[c][1,2]benzothiazine 5,5-Dioxide. The process involves reacting specific precursors under controlled conditions to yield high-purity products suitable for pharmaceutical applications. The method emphasizes the efficiency of using benzothiazine derivatives as starting materials in drug synthesis .
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Selected Benzothiazine Derivatives
| Compound Name | Core Structure | Substituents/Modifications | Key Functional Groups |
|---|---|---|---|
| 6H-Benzo[c][1,2]benzothiazine 5,5-dioxide | Dibenzo-fused 1,2-benzothiazine | None | Sulfone (5,5-dioxide) |
| Pyrazolo[4,3-c][1,2]benzothiazine derivatives | Pyrazole fused to benzothiazine | 3,4-Dimethyl groups, acetamide side chains | Sulfone, carboxamide |
| Piroxicam | 1,2-Benzothiazine | 4-Hydroxy-2-methyl, enolic acid moiety | Sulfone, enol |
| 8-Bromo-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide | Dibenzo-fused 1,2-benzothiazine | Bromine at position 8 | Sulfone, bromine |
Key Observations :
- Functional Groups : The 5,5-dioxide sulfone group is common across all analogs, improving oxidative stability and hydrogen-bonding capacity . Substituents like bromine () or methyl groups () modulate electronic properties and bioactivity.
Key Observations :
- The target compound is synthesized via hydrazine-mediated cyclization, a method distinct from the ultrasonic-assisted routes used for pyrazolo analogs .
- Brominated derivatives () likely require halogenation steps post-cyclization, introducing regioselectivity challenges.
Table 3: Reported Bioactivities of Benzothiazine Derivatives
Key Observations :
- The target compound’s bioactivity is inferred from structural analogs like piroxicam, a COX inhibitor, due to shared sulfone and aromatic systems .
- Pyrazolo derivatives exhibit antioxidant properties attributed to carboxamide side chains and sulfone groups .
Physical and Spectral Properties
Table 4: Comparative Spectral Data
Key Observations :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 6H-Benzo[c][1,2]benzothiazine 5,5-dioxide derivatives?
- Methodological Answer : Derivatives are synthesized via synergistic approaches, such as combining dihydropyrazolo[4,3-c][1,2]benzothiazine 5,5-dioxide moieties with carboxamide side chains. Key steps include nucleophilic substitution and cyclization reactions under controlled conditions. Structural confirmation is achieved using NMR (¹H and ¹³C), mass spectrometry, and elemental analysis .
Q. How are structural confirmations and purity assessments performed for these compounds?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR provide coupling constants and chemical shifts to verify substituent positions and stereochemistry .
- Mass Spectrometry (MS) : ESI+ or ESI− modes validate molecular ion peaks and fragmentation patterns against theoretical values .
- Elemental Analysis : Confirms stoichiometric ratios of C, H, N, and S .
Q. What solvents and reaction conditions are typically used for synthesizing benzo[c][1,2]benzothiazine derivatives?
- Methodological Answer : Common solvent systems include 1,4-dioxane/water (1:1) with 2M NaOH as a base. Reactions are conducted at ambient or elevated temperatures (e.g., reflux) depending on substituent reactivity. Purification involves recrystallization or column chromatography .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of substituted derivatives?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents enhance nucleophilicity in substitution reactions.
- Base Concentration : Higher NaOH concentrations (e.g., 2M) improve deprotonation efficiency for cyclization .
- Temperature Control : Gradual heating (e.g., 80–100°C) minimizes side reactions in multi-step syntheses .
- pH Monitoring : Adjusting pH during workup ensures stability of acid-sensitive intermediates .
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splits or MS fragments) be resolved?
- Methodological Answer :
- Comparative Analysis : Cross-validate NMR data with analogous compounds (e.g., pyrazolo-benzothiazine derivatives) to identify coupling patterns .
- High-Resolution MS (HRMS) : Resolve ambiguous molecular ion peaks by comparing experimental and calculated exact masses .
- X-ray Crystallography : Use single-crystal structures to confirm ambiguous stereochemistry or regiochemistry .
Q. What strategies are effective for designing experiments to study structure-activity relationships (SAR) in HDAC inhibition or antioxidant activity?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing/donating groups (e.g., methyl, phenyl) to the pyrazolo or benzothiazine rings to modulate electronic effects .
- Biological Assays : Pair synthetic derivatives with enzymatic assays (e.g., HDAC inhibition) or DPPH radical scavenging tests to correlate substituents with activity .
- Computational Modeling : Use DFT calculations to predict binding affinities or redox potentials .
Q. How can stability challenges (e.g., decomposition under acidic/basic conditions) be addressed during synthesis?
- Methodological Answer :
- Protecting Groups : Temporarily protect reactive sites (e.g., amines) during harsh reactions .
- Inert Atmosphere : Use nitrogen/argon to prevent oxidation of thiazine sulfur atoms .
- Low-Temperature Workup : Isolate intermediates at reduced temperatures to prevent thermal degradation .
Data Analysis and Experimental Design
Q. What statistical methods are suitable for analyzing biological activity data (e.g., IC50 values) across derivatives?
- Methodological Answer :
- Dose-Response Curves : Fit data to nonlinear regression models (e.g., log[inhibitor] vs. response) to calculate IC50 .
- Principal Component Analysis (PCA) : Identify structural descriptors (e.g., logP, molar refractivity) influencing activity .
Q. How can synthetic protocols be adapted for isotopically labeled analogs (e.g., deuterated derivatives)?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
